molecular formula C15H12Cl2N2O B151102 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 59690-98-1

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide

Cat. No.: B151102
CAS No.: 59690-98-1
M. Wt: 307.2 g/mol
InChI Key: DJQKHJIGURUVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is a chemical compound with the molecular formula C15H12Cl2N2O and a molecular weight of 307.17 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a dibenzazepine core with chlorine substitutions and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide typically involves the chlorination of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 10 and 11 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in neurological applications, it may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling and function.

Comparison with Similar Compounds

    10,11-Dihydro-5H-dibenz[b,f]azepine-5-carboxamide: Lacks the chlorine substitutions, resulting in different chemical and biological properties.

    10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride: Contains a carbonyl chloride group instead of a carboxamide, leading to distinct reactivity and applications.

Uniqueness: 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is unique due to its specific chlorine substitutions, which confer unique chemical reactivity and potential biological activities. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to its non-chlorinated counterparts.

Properties

IUPAC Name

5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKHJIGURUVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.